tert-butyl N,N-dimethylcarbamate
Overview
Description
Tert-butyl N,N-dimethylcarbamate is an organic compound with the molecular formula C7H15NO2. It is a carbamate derivative, often used in organic synthesis and various industrial applications. The compound is characterized by its pale-yellow to yellow-brown liquid form and is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N,N-dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with N,N-dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form tert-butyl alcohol and N,N-dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.
Substitution: Common reagents include alkyl halides and other electrophiles, often under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis: Tert-butyl alcohol and N,N-dimethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N,N-dimethylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be selectively removed under specific conditions, such as acidic or thermal treatment . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are necessary .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N,N-diallylcarbamate: Another carbamate derivative used in organic synthesis, particularly in ring-closing metathesis reactions.
Tert-butyl N,N-diethylcarbamate: Similar in structure but with different alkyl groups, used in various chemical reactions.
Uniqueness
Tert-butyl N,N-dimethylcarbamate is unique due to its specific reactivity and stability, making it an ideal protecting group for amines in complex organic syntheses. Its ability to be selectively removed under mild conditions sets it apart from other carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSZFSOFYVMDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310255 | |
Record name | tert-butyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Amines, coco alkyldimethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61788-93-0, 7541-17-5 | |
Record name | Amines, coco alkyl dimethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC223096 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amines, coco alkyldimethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-butyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, coco alkyldimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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